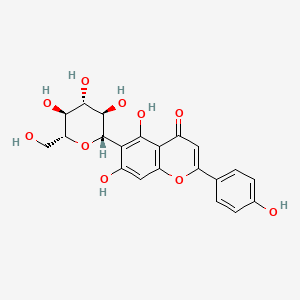

Isovitexin

Overview

Description

. It is a type of flavonoid, specifically a C-glycosylated flavone, which means it has a glucose molecule attached to its structure. Isovitexin is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a compound of interest in various scientific fields .

Mechanism of Action

Target of Action

Isovitexin, a flavone and an apigenin-6-C-glucoside , has been shown to interact with various targets in the body. It has been found to be active in the nuclear pathway, where it may bind to the Ligand Binding Domain (LBD) of estrogen in the Nuclear Receptor (NR) signaling pathway . It may also activate the Androgen Receptor (AR), aromatase, peroxisome PPAR, and estrogen receptor . Furthermore, it may activate the p53 and ATAD5 proteins in the Stress Response (SR) pathway and may cause mitochondrial toxicity and heat shock in humans .

Mode of Action

The interaction of this compound with its targets leads to various changes in the body. For instance, this compound has been shown to affect Cancer Stem Cell (CSC) metabolism and reduce CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to suppress the Wnt/β-catenin signaling pathway , which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, this compound can potentially halt the growth of cancer cells. Additionally, this compound downregulates the cell cycle via upregulation of p21 and cyclin-dependent kinases , thereby inhibiting cell proliferation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied to some extent. It has been reported that this compound has an oral bioavailability of 14.58% , indicating that a significant portion of the compound can be absorbed into the bloodstream when taken orally. This suggests that this compound could potentially be developed into an orally administered drug.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have tumor inhibitory activities on different cancer types . Moreover, this compound has been found to stimulate osteoblast differentiation through mitochondrial biogenesis and respiration , suggesting potential benefits for bone health.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isovitexin can be synthesized through the glycosylation of apigenin using glycosyltransferase enzymes. One method involves the use of C-glucosyltransferase from Gentiana triflora, which catalyzes the transfer of glucose from uridine diphosphate glucose to apigenin . The optimal conditions for this reaction are a pH of 7.5 and a temperature of 50°C .

Industrial Production Methods

Industrial production of this compound often involves the extraction from plant sources. For example, microwave-assisted extraction has been optimized for extracting this compound from Thai jasmine rice leaves. The optimal conditions for this method include a solvent-to-solid ratio of 37.7:1 (mL:g) and a microwave power of 6.68 W/g for 7.5 minutes . This method has been shown to yield high amounts of this compound with good efficiency .

Chemical Reactions Analysis

Types of Reactions

Isovitexin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit the phosphorylation of MAPKs and reduce NF-κB activation, which are involved in inflammatory responses .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetic acid, acetonitrile, and various enzymes such as glycosyltransferase . The conditions for these reactions typically involve moderate temperatures and neutral to slightly basic pH levels .

Major Products

The major products formed from the reactions involving this compound include its glycosylated derivatives, such as isoorientin (luteolin-6-C-glucoside) and other related flavonoids .

Scientific Research Applications

Isovitexin has a wide range of scientific research applications:

Chemistry: It is used as a marker compound in the study of flavonoid biosynthesis and metabolism.

Medicine: It has potential therapeutic applications in the treatment of osteoporosis, cancer, and inflammatory diseases.

Comparison with Similar Compounds

Isovitexin is similar to other flavonoids such as vitexin, aspalathin, and nothofagin. it is unique in its specific glycosylation pattern and its potent biological activities . Vitexin, for example, is the 8-C-glucoside of apigenin, whereas this compound is the 6-C-glucoside . Aspalathin and nothofagin are also C-glycosylated flavonoids but differ in their specific structures and biological activities .

Conclusion

This compound is a versatile and biologically active flavone with significant potential in various scientific and industrial applications. Its unique chemical structure and potent biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYXNWGACZJSMBT-VJXVFPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952152 | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38953-85-4 | |

| Record name | Isovitexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoavroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-C-beta-D-Glucopyranosylapigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVITEXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Isovitexin exerts its effects through various mechanisms, often involving interactions with specific proteins. For instance, this compound has been shown to:

- Inhibit Sortase A (SrtA) in Staphylococcus aureus: ** this compound directly binds to SrtA, a key virulence factor, and disrupts its activity. This reduces bacterial invasion and alleviates infection severity in pneumonia models [, ].

- Target SHP2 in T cells: this compound inhibits SHP2 phosphorylation, impacting downstream MAPK and STAT signaling pathways. This reduces the production of pro-inflammatory cytokines like TNF-α, IFN-γ, IL-2, and IL-17A, contributing to its anti-inflammatory effects in contact dermatitis models [, ].

- Suppress MnSOD/CaMKII/AMPK signaling: In lung cancer stem-like cells, this compound blocks this signaling axis, leading to glycolysis suppression. This, in turn, inhibits stemness features like self-renewal, migration, and invasion, and ultimately reduces tumor growth in vivo [].

- Inhibit NF-κB activation: this compound disrupts the TLR4/MyD88/NF-κB pathway, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. This mechanism contributes to its anti-inflammatory effects in acute gouty arthritis models [].

- Interact with the Insulin Receptor: this compound shows potential for extending lifespan and promoting healthy aging. Studies in Caenorhabditis elegans suggest that it may act by binding to the Insulin-like Growth Factor-1 Receptor (IGFR), impacting the insulin/IGF signaling pathway and promoting longevity [].

A: * Molecular Formula: C21H20O10 * Molecular Weight: 432.38 g/mol* Spectroscopic Data: While the provided research doesn't list complete spectroscopic data, it highlights that this compound is frequently identified and characterized using techniques like: * NMR (Nuclear Magnetic Resonance) spectroscopy [] * Mass Spectrometry (MS) [] * Infrared (IR) spectroscopy [] * UV-Vis (Ultraviolet-Visible) spectroscopy [] * High-Performance Liquid Chromatography (HPLC) [13,19,21,26,28]

- Solubility: this compound's solubility is influenced by the solvent used. For instance, extraction yields are improved by using mixtures of liquid carbon dioxide and ethanol compared to ethanol alone [].

- Stability during Extraction: Specific extraction methods, such as microwave-assisted extraction with optimized parameters like temperature, solvent ratio, and time, have been shown to achieve high extraction rates for this compound and its isomer Vitexin from Crotalaria sessiliflora L. []

ANone: The provided research doesn't indicate that this compound itself functions as a catalyst. Its actions primarily revolve around binding to and modulating the activity of specific target proteins rather than directly catalyzing chemical reactions.

ANone: Yes, computational approaches provide valuable insights into this compound's interactions with its targets:

- Molecular Docking: This technique has been employed to investigate this compound's binding mode and affinity for targets like:

- hACE2 receptor: Studies suggest that this compound interacts with specific amino acid residues in the hACE2 receptor, potentially blocking SARS-CoV-2 entry [].

- Pancreatic Lipase (PL): Docking simulations provide a visual representation of the potential binding mode between this compound and PL, supporting experimental findings of its inhibitory effects [].

- SrtA: Molecular docking analyses, along with fluorescence quenching and mutation studies, were used to identify critical amino acid residues involved in this compound's binding to SrtA [].

- Molecular Dynamics (MD) Simulations: These simulations have been used to assess the stability of this compound-target complexes:

- hACE2 receptor: MD simulations helped evaluate the stability of the this compound-hACE2 receptor complex, supporting its potential as a therapeutic for COVID-19 [].

- Pancreatic Lipase (PL): MD simulations, in conjunction with spectroscopic techniques, provided insights into the conformational changes in PL upon binding to this compound [].

- QSAR (Quantitative Structure-Activity Relationship) Models: Research has explored the relationship between the structure of this compound and its inhibitory activity against targets like:

ANone: SAR studies are crucial for understanding how structural features of this compound influence its biological activity. Here's what the research reveals:

- Importance of Hydroxyl Groups: The presence and position of hydroxyl groups are crucial for this compound's antioxidant and hepatoprotective activity. Studies on semi-synthetic derivatives of this compound showed that methylation, prenylation, and alterations in the number and position of sugar moieties significantly impacted its ability to inhibit lipid peroxidation in hepatocyte membranes [].

- Impact of Glycosylation:

- The type and position of sugar moieties attached to this compound significantly influence its biological activity. Different enzymes specifically catalyze the 2''-O-glucosylation of this compound and its isomer, Vitexin, in Silene alba petals [].

- In Silene pratensis, the expression of the gene responsible for 7-O-xylosylation of this compound (gX) is restricted to petals, while in leaves, it undergoes 7-O-galactosylation controlled by gene Xgal []. This suggests a tissue-specific regulation of this compound glycosylation.

ANone: The available research primarily focuses on this compound's extraction and identification rather than its long-term stability or formulation strategies. This is an area where further research is needed.

ANone: The provided research focuses on this compound's biological activity and mechanisms. Information regarding specific SHE regulations and compliance is not discussed.

ANone: While the provided abstracts do not delve into detailed PK/PD studies, some findings hint at this compound's in vivo behavior:

- Bioavailability and Metabolism: The degradation of this compound by rat intestinal flora has been investigated. Research suggests that it's a metabolite of other flavonoids like Spinosin and Swertisin found in Ziziphus jujuba Mill var. spinosa seeds [].

- Anti-inflammatory Effects: In vivo studies in mice show that this compound exhibits anti-inflammatory activity in models of:

- Contact dermatitis: this compound reduces ear swelling, inflammatory cell infiltration, and splenomegaly [, ].

- Acute gouty arthritis: It lessens joint inflammation and decreases pro-inflammatory cytokine levels [].

- Acute Ulcerative Colitis: this compound shows promise in reducing inflammation and restoring intestinal barrier integrity [].

- Anti-Pneumonia Activity: this compound demonstrates protective effects in a mouse model of Staphylococcus aureus pneumonia, improving survival and alleviating lung injury [].

ANone: this compound has been studied both in vitro and in vivo, demonstrating promising activities in various models.

- In vitro Studies:

- Antioxidant activity: this compound scavenges various radicals like hydrogen peroxide, superoxide, and hydroxyl radicals, protecting cells from oxidative damage [, , , ].

- Anti-inflammatory effects: It reduces LPS-induced nitric oxide production and inhibits iNOS expression in RAW264.7 macrophages [].

- Enzyme inhibition: this compound inhibits enzymes like pancreatic lipase [] and α-amylase [], suggesting potential for managing obesity and diabetes.

- Anti-cancer effects: It suppresses the growth and stemness of lung cancer stem-like cells [].

- In vivo Studies:

- Anti-inflammatory effects: this compound reduces inflammation in models of contact dermatitis [, ] and acute gouty arthritis [].

- Anti-Pneumonia activity: It improves survival and alleviates lung damage in a Staphylococcus aureus pneumonia model [].

- Longevity and Healthspan: this compound extends the lifespan and improves healthspan markers in Caenorhabditis elegans [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[1-azabicyclo[2.2.1]heptane-7,3'-pyrrolidine]](/img/structure/B1630265.png)

![(4-Fluoro-phenyl)-[2-(3-methoxy-phenyl)-ethyl]-amine](/img/structure/B1630268.png)